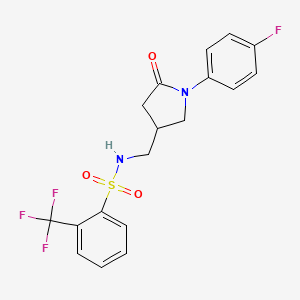

![molecular formula C23H15N3O2S B3010659 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325987-92-6](/img/structure/B3010659.png)

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative with potential applications in various fields of chemistry and biology. While the specific compound is not directly discussed in the provided papers, similar benzamide derivatives have been synthesized and studied for their unique properties and applications. These compounds often exhibit interesting chemical and physical properties due to their structural features, such as the presence of cyano groups, thiazole rings, and phenoxyphenyl substituents.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved using an efficient synthetic methodology that exploits the reactivity of cyanomethylene functionality . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, as demonstrated for various N-(cyano(naphthalen-1-yl)methyl)benzamides and for the compound N-acetyl-N-(4-cyano-2-phenyloxazol-5-yl)acetamide . These analyses reveal the solid-state properties of the compounds and provide insights into their molecular conformations and supramolecular aggregation patterns.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including colorimetric sensing of anions, as shown by the drastic color transition of a benzamide derivative in response to fluoride anions . The reactivity of these compounds can also be exploited to construct new heterocycles, as seen in the synthesis of novel heterocyclic compounds with insecticidal activity from 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. For instance, the presence of a cyano group and a thiazole ring can affect the compound's hydrogen bonding interactions, solubility, and reactivity. The compound with a 3,5-dinitrophenyl group exhibited naked-eye detection of fluoride anion in solution, indicating its potential as a colorimetric sensor . Additionally, the antifungal activity of various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides suggests that the structural features of these compounds can be fine-tuned to achieve desired biological activities .

Scientific Research Applications

Heterocyclic Synthesis Applications :

- The compound has been utilized in the synthesis of heterocyclic structures, which are crucial in medicinal chemistry for the development of new therapeutic agents. For example, Mohareb et al. (2004) investigated the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles to yield pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial Agent Synthesis :

- Research has shown that derivatives of this compound can be synthesized with potential antimicrobial applications. For instance, Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Chemical Sensing and Detection :

- This compound has been incorporated into chemical sensors for the detection of specific ions or molecules. For example, Elsafy et al. (2018) synthesized substituted 2-aminobenzothiazoles salicylidenes, demonstrating their efficiency as selective sensors for cyanide detection in aqueous media (Elsafy et al., 2018).

Photodynamic Therapy Applications :

- The compound has been explored for its potential in photodynamic therapy, which is a treatment method that uses light-sensitive chemicals to destroy cancer cells. Dube et al. (2018) synthesized novel zinc phthalocyanine derivatives incorporating the compound for enhanced singlet oxygen generation, showing promise in photodynamic therapy against cancer cells (Dube et al., 2018).

Applications in Material Science :

- The compound has been used in the synthesis of materials with unique electronic properties. For example, Casey et al. (2015) reported the synthesis of novel acceptor units for conjugated polymers, which demonstrated a change in charge transport behavior from unipolar p-type to unipolar n-type, highlighting its potential in electronic device applications (Casey et al., 2015).

properties

IUPAC Name |

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O2S/c24-14-16-6-8-18(9-7-16)22(27)26-23-25-21(15-29-23)17-10-12-20(13-11-17)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBPSXHHMXLTOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)

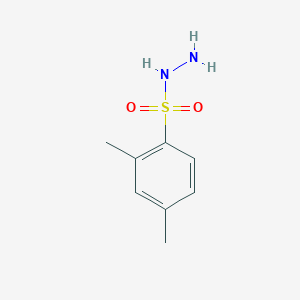

![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)

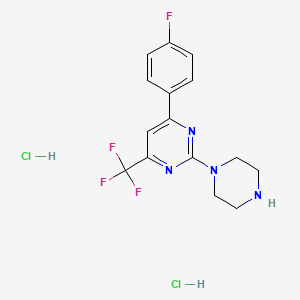

![5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3010585.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)

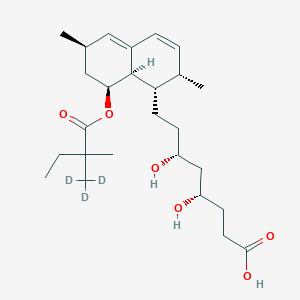

![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)

![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)

![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)

![1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide](/img/structure/B3010595.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)